6-Amino-2-tiouracilo

Descripción general

Descripción

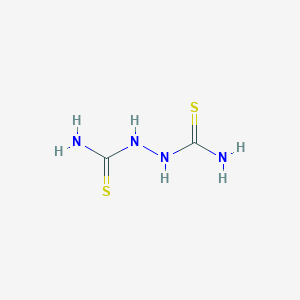

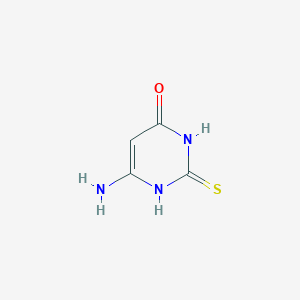

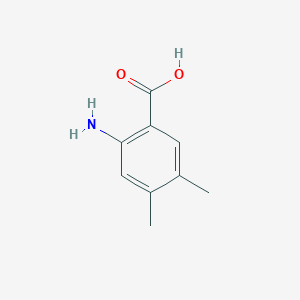

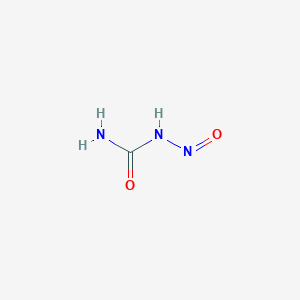

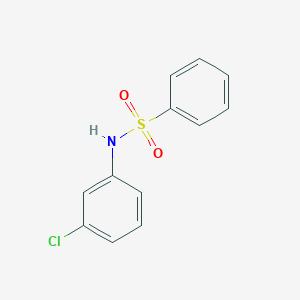

6-Amino-2-thiouracil is a heterocyclic compound belonging to the class of thiouracils It is characterized by the presence of an amino group at the sixth position and a thiocarbonyl group at the second position of the uracil ring

Aplicaciones Científicas De Investigación

6-Amino-2-thiouracil has found applications in several scientific research areas:

Mecanismo De Acción

Target of Action

6-Amino-2-thiouracil, also known as 6-Aminothiouracil, is a thiourea antithyroid agent . Its primary targets are the thyroid stimulating hormone receptors within cells of the thyroid gland . These receptors play a crucial role in the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for the regulation of the body’s metabolism .

Mode of Action

6-Amino-2-thiouracil inhibits the synthesis of thyroxine and blocks the peripheral conversion of thyroxine to tri-iodothyronine . It achieves this by inhibiting iodine and peroxidase from their normal interactions with thyroglobulin, a protein required for the formation of T4 and T3 . This action decreases thyroid hormone production .

Biochemical Pathways

The compound’s interaction with its targets affects the thyroid hormone synthesis pathway . By inhibiting the conversion of iodide to iodine and blocking the incorporation of iodine onto the phenol rings of thyroglobulin, 6-Amino-2-thiouracil disrupts the production of thyroid hormones . This leads to a decrease in the levels of T4 and T3 in the body .

Pharmacokinetics

It is known that similar thiourea antithyroid agents, such as propylthiouracil, have a bioavailability of 80%-95% . The elimination half-life is approximately 2 hours

Result of Action

The primary result of 6-Amino-2-thiouracil’s action is a decrease in thyroid hormone production . This can lead to a reduction in symptoms of hyperthyroidism, a condition characterized by an overactive thyroid gland . Additionally, some compounds synthesized from 6-Amino-2-thiouracil have shown moderate activity against lung carcinoma cell line (H460) .

Análisis Bioquímico

Biochemical Properties

6-Amino-2-thiouracil has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used as a precursor for the synthesis of pyrido[2,3-d]pyrimidines . The condensation of 6-Amino-2-thiouracil with aromatic aldehydes leads to the formation of azamethine derivatives . These azamethines then undergo [4+2] cycloaddition with enaminones and enaminonitrile to form the corresponding condensed pyrimidines .

Cellular Effects

The effects of 6-Amino-2-thiouracil on cells have been observed in both in vitro and in vivo studies . The compound has demonstrated antimicrobial activity, proving to be active against both antibacterial and antifungal agents . Additionally, it has shown antitumor activity against lung (H460) and liver (HEPG2) carcinoma cells .

Molecular Mechanism

The molecular mechanism of 6-Amino-2-thiouracil involves its interaction with other molecules at the molecular level . It has been proposed that in glycosylations, 6-Amino-2-thiouracil does not operate via a double H-bonding mechanism but rather by Brønsted acid/base catalysis .

Temporal Effects in Laboratory Settings

While specific temporal effects of 6-Amino-2-thiouracil in laboratory settings are not extensively documented, the compound’s stability and long-term effects on cellular function can be inferred from its use in various biochemical reactions .

Dosage Effects in Animal Models

Its in vivo antitumor activity suggests that it may have varying effects at different dosages .

Metabolic Pathways

Its role as a precursor in the synthesis of other compounds suggests that it may interact with various enzymes or cofactors .

Transport and Distribution

Its role in biochemical reactions suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Its involvement in various biochemical reactions suggests that it may be directed to specific compartments or organelles within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Amino-2-thiouracil can be synthesized through several methods. One common approach involves the reaction of thiourea with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product .

Industrial Production Methods: In industrial settings, the synthesis of 6-amino-2-thiouracil often involves large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures consistent product quality. Industrial methods may also incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-2-thiouracil undergoes a variety of chemical reactions, including:

Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to yield corresponding amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted uracil derivatives.

Comparación Con Compuestos Similares

6-Aminouracil: Similar structure but lacks the thiocarbonyl group.

2-Thiouracil: Lacks the amino group at the sixth position.

5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom at the fifth position.

Uniqueness: 6-Amino-2-thiouracil is unique due to the presence of both an amino group and a thiocarbonyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile precursor in synthetic chemistry .

Propiedades

Número CAS |

1004-40-6 |

|---|---|

Fórmula molecular |

C4H5N3OS |

Peso molecular |

143.17 g/mol |

Nombre IUPAC |

6-amino-2-sulfanylidene-5H-pyrimidin-4-one |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9) |

Clave InChI |

MXSAOUYLOGZLEQ-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=S)NC1=O)N |

SMILES isomérico |

C1=C(NC(=NC1=O)S)N |

SMILES canónico |

C1C(=NC(=S)NC1=O)N |

| 1004-40-6 | |

Sinónimos |

4-amino-6-hydroxy-2-mercaptopyrimidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 6-amino-2-thiouracil is C4H5N3OS, and its molecular weight is 143.17 g/mol. []

A: Various spectroscopic methods, including 1H NMR, 13C NMR, IR, and mass spectrometry, are commonly employed to characterize the structure of 6-amino-2-thiouracil and its derivatives. [, , , , , , , , ]

A: A common synthetic route for 6-amino-2-thiouracil involves the condensation of ethyl 2-cyano-2-acetamidoacetate with thiourea. []

ANone: 6-Amino-2-thiouracil exhibits diverse reactivity, readily undergoing reactions such as:

- Condensation: It reacts with aldehydes to form Schiff bases, which serve as crucial intermediates in the synthesis of various heterocyclic compounds. [, , , , , ]

- Cycloadditions: 6-Amino-2-thiouracil participates in [4+2] cycloaddition reactions with enaminones, enaminonitriles, and acetylene derivatives to form fused pyrimidine ring systems. []

- Alkylation: Alkylation of 6-amino-2-thiouracil can occur at the sulfur atom or the nitrogen atoms, leading to diverse derivatives with altered properties. [, , , ]

- Complexation: It acts as a ligand, forming complexes with various transition metal ions, including Ni(II), Co(II), Zn(II), Cd(II), Cu(I), Ag(I), and Hg(II). []

ANone: Research has demonstrated the potential of 6-amino-2-thiouracil derivatives as:

- Anticancer agents: Some derivatives exhibit promising anticancer activity against various cancer cell lines, including cervical, lung, and liver cancer cells. [, , , ]

- Antimicrobial agents: Certain derivatives display significant antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria and fungi. [, , ]

- Iodothyronine deiodinase inhibitors: Some 6-anilino-2-thiouracil analogs potently inhibit human placental iodothyronine deiodinase, impacting thyroid hormone metabolism. []

ANone:

- Substitution at the 6-amino group: Introducing aryl or alkyl substituents at the 6-amino group can significantly influence the compound's biological activity. For instance, 6-anilino-2-thiouracils with p-ethyl and p-n-butyl substituents exhibit potent iodothyronine deiodinase inhibition. []

- Alkylation at the sulfur atom: Alkylation at the sulfur atom can alter the compound's solubility and influence its interaction with biological targets. [, ]

- Formation of fused heterocycles: Incorporating 6-amino-2-thiouracil into fused heterocyclic systems like pyrido[2,3-d]pyrimidines often results in enhanced biological activities. [, , , , , ]

A: Yes, molecular docking studies have been employed to investigate the binding modes and interactions of 6-amino-2-thiouracil derivatives with target proteins, providing insights into their potential mechanisms of action. [, ]

A: Limited data are available regarding the ecotoxicological effects and environmental fate of 6-amino-2-thiouracil. Further research is needed to assess its potential impact on the environment. []

A: Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to identify, quantify, and monitor the presence of 6-amino-2-thiouracil and its derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)

![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)